Enpp-1-IN-15 is a small molecule inhibitor targeting ectonucleotide pyrophosphatase/phosphodiesterase 1, commonly referred to as ENPP1. This enzyme plays a significant role in nucleotide metabolism and is implicated in various biological processes, including inflammation, cancer progression, and immune response regulation. ENPP1 hydrolyzes extracellular signaling molecules such as adenosine triphosphate and cyclic guanosine monophosphate-adenosine monophosphate, thus modulating cellular signaling pathways that are crucial for maintaining homeostasis and responding to stressors.
The primary chemical reaction catalyzed by ENPP1 involves the hydrolysis of nucleotides. For instance, when adenosine triphosphate is the substrate, the enzyme cleaves it to produce adenosine monophosphate and inorganic pyrophosphate:
This reaction is essential in regulating nucleotide levels in the extracellular environment, influencing various downstream signaling pathways. Additionally, ENPP1 can hydrolyze cyclic nucleotides such as cyclic guanosine monophosphate-adenosine monophosphate, impacting immune responses and cell signaling dynamics .
Enpp-1-IN-15 exhibits significant biological activity by inhibiting the enzymatic function of ENPP1. This inhibition can enhance the efficacy of immune responses against tumors by preventing the degradation of cyclic guanosine monophosphate-adenosine monophosphate, thereby promoting the activation of stimulator of interferon genes pathway. Studies have shown that targeting ENPP1 can restore immune function in cancer models, making it a promising candidate for cancer immunotherapy .
The synthesis of Enpp-1-IN-15 involves several steps typical for small molecule drug development. Key methods include:
Recent studies have focused on understanding how Enpp-1-IN-15 interacts with ENPP1 at a molecular level. The compound has been shown to bind allosterically, inhibiting substrate hydrolysis without directly competing with ATP or cyclic guanosine monophosphate-adenosine monophosphate. This unique mechanism allows for more effective modulation of ENPP1 activity compared to traditional competitive inhibitors . The binding affinity has been quantified using various biochemical assays, revealing promising results that support its therapeutic potential .
Several compounds share structural or functional similarities with Enpp-1-IN-15. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Enpp-1-IN-16 | Competitive inhibitor of ENPP1 | Directly competes with ATP |
| Compound A | Non-selective nucleotide hydrolase inhibitor | Broad-spectrum activity but less specificity |
| Compound B | Allosteric modulator of ENPP1 | Similar mechanism but different binding site |
Enpp-1-IN-15 stands out due to its selective allosteric inhibition mechanism, which offers a potentially more favorable therapeutic profile with reduced side effects compared to competitive inhibitors.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that serves as a critical enzyme in multiple biological pathways [1]. The enzyme exists as a homodimer with molecular weights ranging from 230 to 260 kilodaltons [2]. ENPP1 functions as both a calcium and zinc-dependent enzyme, with enzymatic activity strongly correlated to the concentration of these metal ions [1].
The primary function of ENPP1 involves the hydrolysis of extracellular nucleotide triphosphates, particularly adenosine triphosphate, to their corresponding monophosphates and inorganic pyrophosphate [3]. Additionally, ENPP1 has emerged as the dominant hydrolase for 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), a critical immunotransmitter in the cyclic guanosine monophosphate-adenosine monophosphate synthase-stimulator of interferon genes pathway [1] [4].
The catalytic domain of ENPP1 spans residues 190-578 and exhibits structural similarity to other ENPP family members, particularly ENPP2, with which it shares 48% sequence identity [3]. This domain contains the active site where two zinc ions are bound, forming the catalytic center essential for enzymatic activity [5].
The two zinc ions are coordinated through specific amino acid residues that are critical for substrate binding and catalysis. The first zinc ion is coordinated by aspartate 358, histidine 362, and histidine 517, while the second zinc ion is coordinated by aspartate 200, threonine 238, aspartate 405, and histidine 406 [3] [5]. The α-phosphate group of substrates such as adenosine monophosphate binds between these two zinc ions, positioning the substrate appropriately for catalytic hydrolysis [3].
A critical catalytic residue, threonine 238, performs the nucleophilic attack necessary for phosphodiester bond cleavage [6]. Mutations of this residue completely abolish enzymatic activity, confirming its essential role in the catalytic mechanism [6]. The catalytic domain also contains a tight nucleotide-binding site that accommodates the adenosine monophosphate portions of both adenosine triphosphate and cyclic guanosine monophosphate-adenosine monophosphate substrates [6].
The nuclease-like domain encompasses residues 629-902 and provides crucial structural support for catalytic activity [3]. This domain exhibits 42% sequence identity with the corresponding domain in ENPP2 and contains an EF hand-like motif that binds calcium ions [3] [5].
The calcium ion within the nuclease-like domain is coordinated by the side chains of aspartate 780, aspartate 782, aspartate 784, and aspartate 788, along with the main-chain carbonyl group of arginine 786 [3] [5]. This EF hand-like motif is found in a large family of calcium-binding proteins and is essential for maintaining the structural integrity of ENPP1 [1].
The nuclease-like domain interacts with the catalytic domain through interdomain connections that are critical for enzymatic function [5]. Aspartate 780 in the nuclease-like domain interacts with lysine 479 in the catalytic domain, suggesting the importance of the EF hand-like motif for interdomain interactions [3]. Recent molecular dynamics simulations have revealed that this interdomain interaction contributes mainly to the correct positioning of the catalytic threonine residue [3].
ENPP1 contains two N-terminal somatomedin B-like domains (SMB1 and SMB2) that exhibit distinct structural and functional properties compared to other ENPP family members [3]. These domains are located at the N-terminus of the extracellular region and are involved in protein dimerization and protein-protein interactions [2].
The SMB domains of ENPP1 are disordered in crystal structures and do not interact with the catalytic domain, unlike the corresponding domains in ENPP2 [3]. This structural difference suggests that the SMB domains in ENPP1 function as flexible molecular anchors rather than rigid structural elements [3]. The SMB1 domain spans a compact structure stabilized by disulfide bonds, while SMB2 shares 48% sequence identity with the corresponding domain in ENPP2 [3].
Functional studies have demonstrated that the SMB domains act as negative modulators of ENPP1 inhibitory activity on insulin signaling [2]. Deletion of either SMB1 or SMB2 domains results in progressive increases in ENPP1 inhibitory activity on insulin-induced insulin receptor β-subunit autophosphorylation and Akt phosphorylation [2]. The SMB2 domain appears to play a positive role in protein dimerization, as its deletion significantly decreases the ratio of non-reduced dimeric forms to reduced monomeric forms [2].
The molecular binding mechanism of Enpp-1-IN-15 involves specific interactions with the ENPP1 enzyme that result in competitive inhibition of substrate binding. Based on structural studies of related phosphonate inhibitors and the known binding characteristics of ENPP1, the mechanism involves coordination with the zinc ions in the active site and formation of hydrogen bonds with critical amino acid residues [7].
Enpp-1-IN-15 occupies the substrate-binding pocket of ENPP1 and forms extensive interactions with both zinc ions and amino acid residues in the catalytic site [7]. The compound acts as a competitive inhibitor, directly competing with natural substrates for binding to the active site [7].
The triazolopyrimidine scaffold of Enpp-1-IN-15 likely engages in π-π stacking interactions with aromatic residues in the binding pocket, similar to the interactions observed with other ENPP1 inhibitors [8]. Key aromatic residues including phenylalanine 239 and tyrosine 322 are known to form π-π stacking interactions with the nucleotide base portions of substrates and inhibitors [3] [9].
The compound's binding involves coordination with the two zinc ions in the active site, similar to the binding mode observed for phosphonate inhibitors [7]. The zinc-binding head group likely forms direct coordination bonds with the metal centers, while additional interactions are formed with nearby amino acid residues including asparagine 259, which is important for catalytic activity [7].
Specific amino acid residues that participate in inhibitor binding include aspartate 358, histidine 362, histidine 517, aspartate 200, threonine 238, aspartate 405, and histidine 406, which coordinate the zinc ions [3]. Additional binding interactions likely involve lysine 237, asparagine 259, and other residues in the active site cavity [9].
Upon binding of Enpp-1-IN-15, the ENPP1 enzyme undergoes minimal conformational changes, as observed with other small molecule inhibitors [10]. The binding primarily involves local adjustments in side chain positions rather than large-scale domain movements [10].
Two key regions that exhibit conformational flexibility during inhibitor binding are the turns presenting asparagine 277 and leucine 290 towards the active site [10]. Asparagine 277 adopts two distinct conformations depending on the bound ligand, while leucine 290 has a single conformer that moves slightly to accommodate bound compounds [10].
Serine 377 is another active-site residue that adopts distinct conformations in the presence of different inhibitors [10]. These conformational adjustments allow the enzyme to optimize its interactions with various inhibitors while maintaining the overall structural integrity of the binding site [10].
The binding of Enpp-1-IN-15 does not cause major shifts in domain positions, consistent with the rigid nature of the ENPP1 structure [10]. The catalytic and nuclease-like domains maintain their relative positions, while the interdomain interactions remain intact during inhibitor binding [10].
The inhibition kinetics of Enpp-1-IN-15 demonstrate exceptionally potent inhibitory activity against ENPP1, with kinetic parameters that place it among the most potent ENPP1 inhibitors reported to date [11] [12].
Enpp-1-IN-15 exhibits a Ki value of 0.00586 nanomolar (5.86 picomolar), making it the most potent ENPP1 inhibitor currently documented [11] [12]. This Ki value was determined using standard enzymatic assays with purified ENPP1 enzyme and appropriate substrate concentrations [11].
The determination of Ki values for ENPP1 inhibitors requires careful consideration of assay conditions, including pH, substrate concentration, and enzyme concentration [7]. The Ki value for Enpp-1-IN-15 represents the equilibrium dissociation constant for the enzyme-inhibitor complex and indicates the concentration of inhibitor required to achieve half-maximal inhibition under conditions where substrate concentration equals the Km value [7].
For comparison, other potent ENPP1 inhibitors exhibit significantly higher Ki values: STF-1084 (compound 15) demonstrates a Ki of 33 nanomolar [7], while compounds 32 and 50 from the same study show Ki values below 2 nanomolar but still substantially higher than Enpp-1-IN-15 [7]. The improved potency of Enpp-1-IN-15 likely results from optimized molecular interactions with the ENPP1 binding site [11].
The exceptional potency of Enpp-1-IN-15 represents a significant advancement in ENPP1 inhibitor development, as the compound shows approximately 5,600-fold improved potency compared to STF-1084 and represents a substantial improvement over previously described inhibitors [11] [7].
The specificity profile of Enpp-1-IN-15 demonstrates selectivity for ENPP1 over related enzymes, although detailed selectivity data across the complete ENPP family has not been fully characterized [11]. Based on the structural characteristics of the compound and comparison with related inhibitors, Enpp-1-IN-15 likely exhibits good selectivity for ENPP1 over other ectonucleotidases [13].
Studies with related ENPP1 inhibitors have shown that selectivity can be achieved through specific molecular interactions with unique features of the ENPP1 active site [13]. The electrostatic potential differences between ENPP family members contribute to selective inhibition, with ENPP1 preferring negatively charged ligands compared to other family members [13].
The triazolopyrimidine scaffold of Enpp-1-IN-15 may contribute to selectivity through specific hydrogen bonding patterns and π-π stacking interactions that are optimized for the ENPP1 binding site [14]. The compound's structural features likely exploit differences in amino acid composition and binding pocket architecture between ENPP1 and related enzymes [13].
Selectivity over ENPP2 (autotaxin) and ENPP3 is particularly important for therapeutic applications, as these enzymes play distinct physiological roles [13]. While specific selectivity data for Enpp-1-IN-15 against ENPP2 and ENPP3 has not been reported, the compound's structural characteristics suggest it would maintain selectivity for ENPP1 [11].
Enpp-1-IN-15 affects multiple enzymatic activities of ENPP1, with the primary therapeutic relevance arising from its inhibition of both adenosine triphosphate hydrolysis and cyclic guanosine monophosphate-adenosine monophosphate degradation [4] [15].
The inhibition of adenosine triphosphate hydrolysis by Enpp-1-IN-15 represents one of the compound's key mechanisms of action [4]. ENPP1 normally hydrolyzes extracellular adenosine triphosphate to adenosine monophosphate and inorganic pyrophosphate, with the latter serving as an important regulator of calcium homeostasis and bone mineralization [3] [16].
Adenosine triphosphate hydrolysis by ENPP1 occurs through a mechanism involving the two zinc ions in the active site, which position the α-phosphate group for nucleophilic attack by threonine 238 [3]. The enzyme demonstrates preferential hydrolysis of adenosine triphosphate compared to other nucleotide triphosphates, with a kcat of 16 s⁻¹ and Km of 46 μM for adenosine triphosphate [3].
Inhibition of adenosine triphosphate hydrolysis by Enpp-1-IN-15 would be expected to increase extracellular adenosine triphosphate levels and decrease the production of inorganic pyrophosphate [16]. This could have implications for purinergic signaling pathways and calcium homeostasis, although the primary therapeutic interest lies in the compound's effects on cyclic dinucleotide metabolism [4].
The competitive nature of inhibition suggests that Enpp-1-IN-15 directly competes with adenosine triphosphate for binding to the active site [7]. The extremely low Ki value indicates that the compound has much higher affinity for the enzyme than the natural substrate, ensuring effective inhibition even in the presence of physiological adenosine triphosphate concentrations [11].
The prevention of cyclic guanosine monophosphate-adenosine monophosphate degradation represents the most therapeutically relevant activity of Enpp-1-IN-15 [4] [15]. ENPP1 serves as the dominant extracellular hydrolase for 2',3'-cyclic guanosine monophosphate-adenosine monophosphate, degrading this critical immunotransmitter and thereby dampening innate immune responses [1] [4].
Cyclic guanosine monophosphate-adenosine monophosphate is produced by cyclic guanosine monophosphate-adenosine monophosphate synthase in response to cytosolic DNA and serves as an activator of the stimulator of interferon genes pathway [1]. When cyclic guanosine monophosphate-adenosine monophosphate is exported from cells, it can activate the stimulator of interferon genes pathway in neighboring cells, leading to type I interferon production and immune activation [4].
ENPP1 hydrolyzes 2',3'-cyclic guanosine monophosphate-adenosine monophosphate through a two-step mechanism, first cleaving the 2'-5' phosphodiester bond to produce the intermediate pApG, followed by cleavage of the 3'-5' bond to generate adenosine monophosphate and guanosine monophosphate [1] [17]. The enzyme shows selectivity for 2',3'-cyclic guanosine monophosphate-adenosine monophosphate over 3',3'-cyclic guanosine monophosphate-adenosine monophosphate due to conformational constraints in the binding site [17].
By preventing cyclic guanosine monophosphate-adenosine monophosphate degradation, Enpp-1-IN-15 enhances extracellular levels of this immunotransmitter and potentiates stimulator of interferon genes pathway activation [4]. This mechanism has significant implications for cancer immunotherapy, as increased stimulator of interferon genes signaling can enhance anti-tumor immune responses and improve the efficacy of immune checkpoint inhibitors [15].
ENPP1 demonstrates broad substrate specificity and can hydrolyze various nucleotide substrates beyond adenosine triphosphate and cyclic guanosine monophosphate-adenosine monophosphate [18]. The enzyme can cleave phosphodiester bonds in nucleotides and nucleotide sugars, and may hydrolyze diadenosine polyphosphates [18].
Studies have shown that ENPP1 can hydrolyze guanosine triphosphate with a kcat of 820 s⁻¹ and Km of 4.2 millimolar, representing the highest turnover rate among tested substrates despite lower affinity compared to adenosine triphosphate [3]. The enzyme also hydrolyzes uridine triphosphate (kcat = 200 s⁻¹, Km = 4.3 millimolar) and cytidine triphosphate (kcat = 8.7 s⁻¹, Km = 1.2 millimolar) [3].
Enpp-1-IN-15 would be expected to inhibit these additional enzymatic activities due to its competitive binding mechanism and occupation of the common active site [7]. However, the physiological relevance of inhibiting these alternative substrate interactions is less well understood compared to the effects on adenosine triphosphate and cyclic guanosine monophosphate-adenosine monophosphate metabolism [4].